N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-2-6-18-24-25-20-21(29)26(16-9-3-4-10-17(16)27(18)20)13-19(28)23-15-8-5-7-14(11-15)12-22/h3-5,7-11H,2,6,13H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBHOCSISTLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that belongs to the class of triazoloquinoxalines. This class has garnered attention due to its diverse biological activities, including potential applications in treating various diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antidepressant Effects
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxalines exhibit significant antidepressant-like effects. In a study utilizing the Porsolt's forced swim test in rats, certain compounds from this class demonstrated reduced immobility times, suggesting potential as rapid-acting antidepressants. The optimal activity was associated with specific substitutions on the triazole ring and quinoxaline moiety .
Adenosine Receptor Modulation
Compounds similar to this compound have been shown to bind selectively to adenosine A1 and A2 receptors. For instance, one study reported an IC50 value of 28 nM for A1 receptor binding and 21 nM for A2 receptor binding in related compounds. This selective binding indicates potential therapeutic applications in modulating neurotransmitter systems involved in mood regulation and cognition .
Anticancer Activity
The anticancer properties of triazoloquinoxaline derivatives have been documented in various studies. One notable investigation assessed the cytotoxicity of these compounds against A375 melanoma cells. At a concentration of 10 µM, certain derivatives reduced cell viability significantly, indicating their potential as chemotherapeutic agents. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the triazole ring could enhance anticancer efficacy .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of cAMP Accumulation : Some derivatives have been shown to inhibit cAMP accumulation induced by adenosine in various cell types, suggesting their role as adenosine antagonists.
- Neurotransmitter Modulation : By interacting with adenosine receptors, these compounds may influence neurotransmitter release and signaling pathways associated with mood regulation and anxiety.
Case Studies
Comparison with Similar Compounds
Core Heterocyclic Modifications
The target compound’s triazoloquinoxaline core differs from indazoloquinoxaline derivatives (e.g., compounds 6b–6h in ), which exhibit altered electronic properties due to the indazole moiety.
Substituent Effects on the Aromatic Ring
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s 3-cyanophenyl group contrasts with 4-chlorophenyl () and 3-methylphenyl () analogs. The cyano group’s strong electron-withdrawing nature may enhance metabolic stability compared to chloro or methyl groups, which are less polar . In N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (), the chloro substituent at the para position increases lipophilicity (ClogP ≈ 2.8) but may reduce solubility compared to the cyano analog .
Alkyl Chain Variations on the Triazolo Ring
- Propyl vs. For instance, N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide () has a lower molecular weight (367.79 g/mol) and shorter alkyl chain, which may limit tissue penetration compared to the propyl-containing target .
Spectral Data and Structural Confirmation
- NMR and HRMS Profiles: highlights that substituent variations (e.g., bromo, methoxy, thiophene) in indazoloquinoxaline derivatives lead to distinct chemical shifts in NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS fragmentation patterns. Similarly, the target compound’s 3-cyanophenyl group would produce a unique deshielded proton environment (~δ 7.8–8.2 ppm) and a characteristic HRMS peak at m/z 397.15 .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s propyl and cyano groups may require specialized reagents (e.g., propyl bromide, cyanobenzaldehyde) compared to methyl or chloro analogs, increasing synthetic complexity .
- Stability and Solubility: The 3-cyanophenyl group’s polarity may improve aqueous solubility over chloro analogs but could introduce metabolic vulnerabilities (e.g., cytochrome P450-mediated oxidation) .
Q & A
Q. What are the critical steps in synthesizing N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and what reaction conditions are typically employed?
The synthesis involves three key steps:
- Triazoloquinoxaline core formation : Cyclization of precursors (e.g., quinoxaline derivatives and triazole-containing reagents) under acidic or basic conditions .
- Propyl substitution : Alkylation at the N1 position using propyl halides or via nucleophilic substitution, often requiring catalysts like K₂CO₃ or phase-transfer agents .
- Acetamide coupling : Reaction of the intermediate with 3-cyanophenylacetic acid derivatives using coupling agents (e.g., EDCI/HOBt) in aprotic solvents (DMF or DCM) . Optimal conditions include controlled temperatures (60–80°C for cyclization) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are essential for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve scalability and yield while minimizing byproducts?
- Statistical Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side reactions compared to batch processing .
- Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energetically favorable pathways and intermediates . Example optimization outcomes:
| Parameter | Baseline | Optimized | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 70 | 85 | +15% |
| Catalyst Loading | 5 mol% | 7 mol% | +20% |
Q. What methodologies are recommended to resolve discrepancies in reported biological activity data (e.g., varying IC₅₀ values across studies) for triazoloquinoxaline derivatives?
- Standardized Assay Protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize inter-lab variability .
- Stability Studies : Assess compound integrity in assay media (e.g., PBS, DMEM) via LC-MS to rule out degradation .
- Orthogonal Assays : Confirm activity using independent methods (e.g., enzymatic inhibition + cell viability assays) .
Q. How can computational chemistry tools aid in predicting the binding interactions between this compound and potential biological targets?
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinase domains) using AutoDock Vina .
- Molecular Dynamics (MD) Simulations : Evaluate binding stability over time (20–100 ns trajectories) .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends . Example computational findings:
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with Cyano group |
| PARP-1 | -8.7 | π-Stacking with triazolo ring |
Q. What strategies are effective in elucidating the metabolic pathways and degradation products of this compound in in vitro models?
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic sites .
- CYP Enzyme Inhibition Studies : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How do structural modifications at the 3-cyanophenyl or propyl positions influence the compound's pharmacokinetic properties?
- 3-Cyanophenyl Modifications :
-
Electron-Withdrawing Groups (e.g., -NO₂): Increase metabolic stability but reduce solubility .
-
Hydrophilic Substituents (e.g., -OH): Enhance aqueous solubility but may decrease membrane permeability .
- Propyl Chain Optimization :
-
Branching (e.g., isopropyl): Improve bioavailability by reducing first-pass metabolism .
Comparative PK Data:Derivative LogP Solubility (µg/mL) Half-life (h) Parent Compound 2.8 12.4 4.2 3-Nitro Analog 3.1 8.9 6.5 Isopropyl Derivative 2.5 18.7 5.8
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
